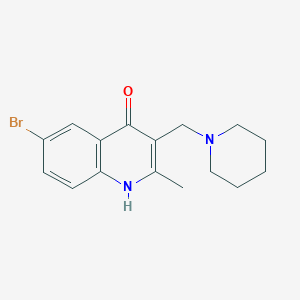

![molecular formula C18H27ClN4O2 B5570063 (1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)

(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The study and development of novel organic compounds, such as diazabicyclo[3.2.2]nonanes and their derivatives, have significant implications in medicinal chemistry and materials science. These compounds often serve as critical intermediates or active components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their unique structural features and reactive properties.

Synthesis Analysis

The synthesis of complex bicyclic and polycyclic structures, like diazabicyclo[3.2.2]nonanes, typically involves multistep reactions, including condensation, cycloaddition, and amination reactions. Techniques such as the Mannich reaction and 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed reactions are commonly employed to construct these scaffolds with high efficiency and selectivity in aqueous or environmentally benign media for green chemistry applications (Dotsenko et al., 2007) (Tahmassebi et al., 2011).

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonane derivatives is characterized by X-ray crystallography and NMR spectroscopy, providing detailed insights into the conformation, stereochemistry, and electronic properties of these compounds. These techniques help in understanding the spatial arrangement of atoms within the molecule and its implications on reactivity and interaction with biological targets (Day et al., 1973).

科学的研究の応用

Synthesis of Tetrahydrobenzo[b]pyran Derivatives

1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized as a mild and efficient catalyst for synthesizing various tetrahydrobenzo[b]pyran derivatives. This synthesis involves a one-pot, three-component condensation of aromatic aldehydes, dimedone, and active methylene compounds, chosen for its environmental friendliness, simplicity, and good yields (Tahmassebi, Bryson, & Binz, 2011).

Catalysis by DABCO-based Ionic Liquids

A new acidic ionic liquid, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, has been synthesized and used as a reusable catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These derivatives are significant due to their biological activities and applications in the pharmaceutical industry (Shirini, Langarudi, & Daneshvar, 2017).

Mannich Reaction in Heterocycle Synthesis

The Mannich reaction has been applied to synthesize new 3,7-diazabicyclo[3.3.1]nonane derivatives. This synthesis pathway highlights the versatility of diazabicyclo compounds in creating functionally diverse heterocycles, which are valuable in medicinal chemistry (Dotsenko, Krivokolysko, & Litvinov, 2007).

Photochemical Transformations

Research into the photochemical behavior of diazabicyclo compounds has uncovered novel reaction pathways and product formations. For example, the photolysis of 4-methylene-1-pyrazoline has demonstrated complex reactions competing with the extrusion of molecular nitrogen, showcasing the potential for discovering new reaction mechanisms and products within this chemical class (Quast & Jakobi, 1991).

特性

IUPAC Name |

2-(4-chloro-3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN4O2/c1-13-17(19)11-22(20-13)12-18(24)23-9-14-2-3-16(23)10-21(8-14)15-4-6-25-7-5-15/h11,14-16H,2-10,12H2,1H3/t14-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURAEEVVKKSWBG-GOEBONIOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)CC(=O)N2CC3CCC2CN(C3)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1Cl)CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

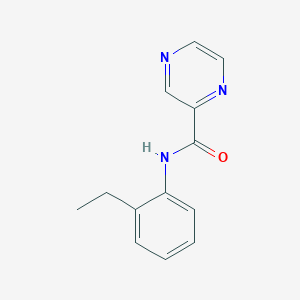

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5569989.png)

![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)

![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)

![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)

![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)